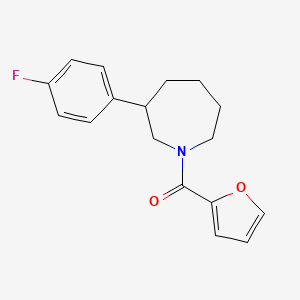

(3-(4-Fluorophenyl)azepan-1-yl)(furan-2-yl)methanone

Description

(3-(4-Fluorophenyl)azepan-1-yl)(furan-2-yl)methanone is a ketone derivative featuring a seven-membered azepane ring substituted with a 4-fluorophenyl group at the 3-position and a furan-2-yl moiety attached to the carbonyl group. The furan ring introduces aromaticity and hydrogen-bonding capabilities, influencing molecular interactions.

Properties

IUPAC Name |

[3-(4-fluorophenyl)azepan-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO2/c18-15-8-6-13(7-9-15)14-4-1-2-10-19(12-14)17(20)16-5-3-11-21-16/h3,5-9,11,14H,1-2,4,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMYJXZFKQVYTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Fluorophenyl)azepan-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane ring, followed by the introduction of the fluorophenyl group and the furan ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, (3-(4-Fluorophenyl)azepan-1-yl)(furan-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme activity and receptor binding.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic devices.

Mechanism of Action

The mechanism of action of (3-(4-Fluorophenyl)azepan-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Modifications

NS6740 (A-793394)

- Structure: (1,4-Diazabicyclo[3.2.2]nonan-4-yl)(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanone

- Key Differences: Replaces the azepane with a diazabicyclononane core and substitutes the furan with a trifluoromethylphenyl group.

- Activity : High-affinity α7 nicotinic acetylcholine receptor (nAChR) ligand with partial agonist properties, contrasting with the target compound’s unexplored receptor profile .

(3-Amino-5-methoxybenzofuran-2-yl)-(4-fluorophenyl)methanone

- Structure: Benzofuran core with amino and methoxy substituents.

- Key Differences: Benzofuran instead of furan; additional amino and methoxy groups enhance polarity.

- Activity: Not explicitly stated, but benzofuran derivatives are often explored for kinase inhibition (cf. ) .

4-(4-Aminophenyl)piperazin-1-ylmethanone

- Structure: Piperazine ring with a 4-aminophenyl substituent.

- Key Differences: Piperazine (six-membered) vs. azepane (seven-membered); aminophenyl enhances solubility.

- Synthesis : Two-step nucleophilic substitution and nitro reduction () .

(4-Fluoro-3-methylphenyl)(furan-2-yl)methanone

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP* (Predicted) |

|---|---|---|---|---|

| Target Compound | C₁₈H₁₈FNO₂ | 299.34 | Azepane, 4-fluorophenyl, furan | 3.2 |

| NS6740 | C₂₃H₂₂F₃N₃O₂ | 441.44 | Diazabicyclononane, trifluoromethyl | 4.5 |

| (3-Amino-5-methoxybenzofuran-2-yl)-(4-fluorophenyl)methanone | C₁₆H₁₁FNO₃ | 283.27 | Benzofuran, amino, methoxy | 2.8 |

| 4-(4-Aminophenyl)piperazin-1-ylmethanone | C₁₅H₁₆FN₃O₂ | 305.31 | Piperazine, aminophenyl | 1.9 |

*logP calculated using Molinspiration cheminformatics software.

Biological Activity

The compound (3-(4-Fluorophenyl)azepan-1-yl)(furan-2-yl)methanone, known for its potential therapeutic applications, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to detail its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound is synthesized through the coupling of 3-(4-fluorophenyl)propionic acid with various intermediates, often utilizing coupling agents like HATU and subsequent deprotection steps. The final product is characterized using techniques such as NMR and IR spectroscopy, confirming the presence of functional groups critical for its biological activity.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens. For example, a study found that modifications to the azepane structure enhanced activity against both Gram-positive and Gram-negative bacteria.

2. Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. In vitro studies demonstrated its ability to inhibit the production of pro-inflammatory cytokines in endothelial cells, suggesting a mechanism that could be beneficial for treating inflammatory diseases .

3. Anticancer Properties

Preliminary investigations have indicated that this compound may induce apoptosis in cancer cell lines. A notable study reported that the compound inhibited cell proliferation in various cancer types, including breast and lung cancers, by targeting specific signaling pathways involved in cell cycle regulation .

Case Studies

Several case studies have highlighted the efficacy of this compound:

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity:

Table 1: Structure Activity Relationship (SAR) Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.